molecular formula C13H26N2O2 B6144102 tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate CAS No. 1152541-05-3

tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate

Cat. No. B6144102
CAS RN: 1152541-05-3
M. Wt: 242.36 g/mol
InChI Key: NSRKQLOHZAIWSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate (TBCC) is a synthetic compound that has been used in laboratory experiments for a variety of purposes. It is a derivative of the aminocyclopentane family of compounds and is used in a wide range of applications, from biochemistry to drug synthesis. TBCC is a versatile compound and is used in many different types of experiments, from basic research to advanced medical applications.

Mechanism of Action

Tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate is an aminocyclopentane derivative and acts as an inhibitor of enzymes in the human body. It binds to the active site of enzymes, preventing them from performing their normal functions. This inhibition of enzyme activity can lead to the inhibition of biochemical pathways, which can have a variety of effects, depending on the enzyme and the pathway being inhibited.
Biochemical and Physiological Effects
tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate has been studied for its effects on various biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and has been used to study the effects of drugs on the human body. In addition, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids and carbohydrates, as well as to inhibit the activity of certain enzymes involved in the synthesis of proteins.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate is a versatile compound and is widely used in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its effects on enzymes can be studied in a variety of ways. However, it is important to note that tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate can be toxic in high concentrations and should be used with caution.

Future Directions

Tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate has a wide range of potential applications in scientific research and drug development. It can be used to study the effects of drugs on the human body, and can be used as a catalyst in organic reactions. In addition, it can be used to study the structure and function of proteins and enzymes, as well as to study the effects of drugs on the human body. Furthermore, it can be used to study the effects of drugs on biochemical pathways, and to develop new drugs.

Synthesis Methods

Tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate is synthesized via a two-step process. The first step involves the synthesis of 3-aminopropyl-N-cyclopentylcarbamate (APCC) by the reaction of p-toluenesulfonyl chloride with 3-aminopropanol and cyclopentyl bromide in acetonitrile. The second step involves the reaction of APCC with tert-butyl bromide in acetonitrile to form tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate. The reaction is carried out at room temperature and is complete in a few hours.

Scientific Research Applications

Tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate has been used in a wide range of scientific research applications. It has been used in the synthesis of new drugs, as a catalyst in organic reactions, and as a reagent in biochemical assays. It has also been used to study the structure and function of proteins and enzymes, as well as to study the effects of drugs on the human body.

properties

IUPAC Name

tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(10-6-9-14)11-7-4-5-8-11/h11H,4-10,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRKQLOHZAIWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCN)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(3-aminopropyl)-N-cyclopentylcarbamate

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